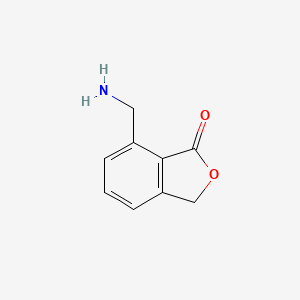

7-(Aminomethyl)isobenzofuran-1(3H)-one

Description

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

7-(aminomethyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H9NO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3H,4-5,10H2 |

InChI Key |

OQYAAPDJJJDPIT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)CN)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Halogenated Carboxylic Anhydride Route

A patented method describes the synthesis of isobenzofuran-1(3H)-one derivatives by reacting halogenated carboxylic acid anhydrides with suitable precursors at controlled temperatures (50–140 °C) to form intermediate compounds, which are then purified by extraction and crystallization steps. The process includes:

- Reaction of halogenated carboxylic acid anhydride with a precursor compound at 50–140 °C.

- Extraction of the reaction mixture with ethyl acetate.

- pH adjustment to 5–7 before extraction to improve yield.

- Concentration and recrystallization from ethyl acetate and n-hexane to isolate the product.

This method is adaptable for various substituted isobenzofuran-1(3H)-one compounds, potentially including aminomethyl derivatives by selecting appropriate starting materials.

One-Pot Condensation and Oxidative Cleavage

A one-pot synthesis approach involves:

- Condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid at 50 °C for 2–3 hours.

- Subsequent oxidative cleavage of vicinal diols using periodic acid at room temperature.

- Filtration and washing to isolate spiro-isobenzofuran derivatives.

Although this method primarily targets spiro-isobenzofuran compounds, the reaction conditions and intermediates suggest potential adaptation for synthesizing 7-(aminomethyl) isobenzofuran-1(3H)-one by modifying the amino substituent and reaction parameters.

Bromination and Desulfonation Approach

A green synthesis method for 7-amino-3H-isobenzofuran-1-one involves:

- Hydrolysis of methyl esters to form the phthalide ring.

- In situ generation of carboxylate ions that nucleophilically attack benzylic bromides.

- Desulfonation to yield 7-amino-3H-isobenzofuran-1-one.

- Controlled bromination at elevated temperatures (170 °C) to obtain brominated derivatives.

This method highlights the importance of temperature control and the use of bromide ions as reducing agents in sulfuric acid, minimizing waste and impurities. The approach can be tailored to introduce aminomethyl groups by starting from appropriate sulfonamide or amino precursors.

The halogenated carboxylic anhydride method provides a versatile synthetic route with controlled temperature and pH conditions to optimize product purity and yield. The extraction and recrystallization steps are crucial for isolating the target compound.

The one-pot synthesis via condensation and oxidative cleavage offers a streamlined approach with fewer purification steps and good yields. The use of acetic acid as solvent and periodic acid for oxidation is effective for generating complex spiro-isobenzofuran structures, which can be modified to yield aminomethyl derivatives.

The bromination method emphasizes green chemistry principles by minimizing bromine waste and avoiding sulfonated impurities. The critical temperature of 170 °C enables electrophilic bromination via in situ generated bromonium ions, facilitating the formation of 7-amino substituted phthalides.

The preparation of 7-(Aminomethyl)isobenzofuran-1(3H)-one can be achieved through several well-documented synthetic routes:

- Halogenated carboxylic anhydride reaction with controlled pH and temperature.

- One-pot condensation of ninhydrin with amino-naphthoquinones followed by oxidative cleavage.

- Green bromination and desulfonation methods leveraging in situ generated reactive species.

Each method offers distinct advantages in terms of yield, purity, environmental impact, and operational simplicity. Selection depends on available starting materials, desired scale, and specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions: 7-(Aminomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

7-(Aminomethyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can act as an inhibitor or activator of enzymes, depending on its specific structure and the nature of the target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Positional Influence: Substitutions at the 3-position (e.g., trichloromethyl or dihydroxyphenyl groups) are associated with enzyme inhibition (tyrosinase) or antifungal activity . In contrast, 7-position modifications (e.g., methyl or aminomethyl) may influence pharmacokinetic properties like solubility or membrane permeability .

- Hydroxymethyl or methyl groups at the 6- or 7-positions may instead enhance metabolic stability .

Antidepressant Potential

Novel phthalide derivatives, such as 3-hydroxyisobenzofuran-1(3H)-one analogs, exhibit serotonin reuptake inhibition, a hallmark of antidepressant activity .

Antioxidant and Antiplatelet Effects

Phthalides with hydroxyl or phenolic groups (e.g., 3-(2,6-dihydroxyphenyl) derivatives) demonstrate potent antioxidant and antiplatelet activities . The aminomethyl group may lack direct radical scavenging capacity but could synergize with other functional groups to modulate oxidative stress pathways .

Anticancer Activity

C-3 functionalized phthalides, such as 3-(2-hydroxycyclohexenyl) derivatives, show antiproliferative effects against cancer cell lines (IC₅₀: 1.5–8.7 µM) . The 7-aminomethyl substitution’s role in cytotoxicity remains unexplored but could influence apoptosis or cell cycle arrest mechanisms.

Biological Activity

7-(Aminomethyl)isobenzofuran-1(3H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

- IUPAC Name : 7-(Aminomethyl)-1-benzofuran-3(2H)-one

Biological Activity

This compound exhibits a range of biological activities that are primarily linked to its interaction with various molecular targets.

The compound's mechanism of action is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes related to inflammatory pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors suggest roles in neuropharmacology.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, contributing to its protective effects against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Anti-inflammatory Properties : Research indicates that this compound can significantly reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS) .

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease models .

In Vivo Studies

In vivo studies on animal models have provided insights into the therapeutic potential of this compound:

- Pain Relief : Animal models have indicated that administration of this compound results in significant analgesic effects, comparable to conventional pain relievers .

- Cognitive Enhancement : Studies suggest improvements in memory and learning tasks among rodents treated with the compound, indicating potential applications in cognitive disorders .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Modification | Biological Activity |

|---|---|---|

| Parent Compound | None | Baseline activity |

| Variant A | Addition of methyl group | Enhanced anti-inflammatory |

| Variant B | Substitution at nitrogen | Increased neuroprotection |

Case Studies

-

Case Study on Pain Management :

- A study involving chronic pain models demonstrated that subjects receiving this compound showed a marked decrease in pain scores compared to control groups. This suggests potential as a novel analgesic agent.

-

Neuroprotective Case Study :

- In a model of Alzheimer’s disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function, indicating its role as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.